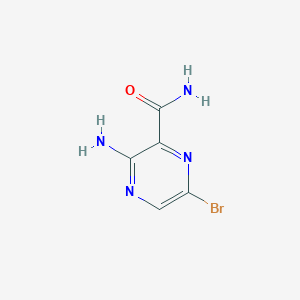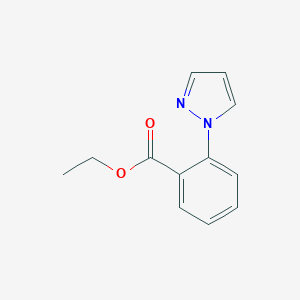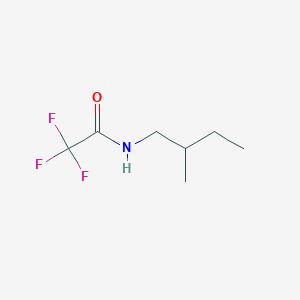
N-(3,4-Dihydro-2H-pyrrol-5-yl)glycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-2-pyrrolidinylidene-, also known as Glycine, N-2-pyrrolidinylidene-, is a useful research compound. Its molecular formula is C6H10N2O2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Glycine, N-2-pyrrolidinylidene- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine, N-2-pyrrolidinylidene- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von N-Heterocyclen
N-(3,4-Dihydro-2H-pyrrol-5-yl)glycin ist ein wertvoller Vorläufer bei der Synthese von N-Heterocyclen. Diese Verbindungen haben vielfältige Anwendungen, darunter die Verwendung als Feinchemikalien und Massenchemikalien . Der Syntheseprozess beinhaltet oft eine hydrierende Cyclisierung, die durch erdreiche Metalle wie Nickel katalysiert werden kann .
Pharmazeutische Arzneimittelentwicklung
Diese Verbindung dient als Baustein bei der Synthese verschiedener pharmazeutischer Arzneimittel. Derivate von Pyrrol, die aus this compound synthetisiert werden können, sind in der pharmazeutischen Chemie prominent, da sie in Medikamenten zur Behandlung einer Reihe von Krankheiten eingesetzt werden .
Synthese von Antidiabetika
Die Synthese von 3-Ethyl-4-Methyl-1,5-Dihydro-2H-pyrrol-2-on, einem wichtigen Bestandteil des Antidiabetikums Glimepirid, kann durch ein praktisches und skalierbares Verfahren erreicht werden, das this compound beinhaltet .
Antivirenforschung
Verbindungen, die von this compound abgeleitet sind, haben potenzielle antivirale Anwendungen. Durch Kondensation mit Pyrimidinderivaten wurden neue antivirale Verbindungen synthetisiert, die die Vielseitigkeit dieser Verbindung in der pharmazeutischen Chemie unterstreichen .
Katalyse
Derivate von this compound werden in der Katalyse eingesetzt, insbesondere bei Reaktionen, die Teil von organischen Syntheseprozessen sind. Die Pyrrolringstruktur ist im Katalysatordesign aufgrund ihrer Stabilität und Reaktivität von Bedeutung .
Krebsforschung
Derivate von this compound haben eine zytotoxische Aktivität gegen bestimmte Krebszelllinien gezeigt, was auf ihre potenzielle Verwendung in der Krebsbehandlung und -forschung hindeutet .
Materialwissenschaft
Die Derivate der Verbindung werden auch in der Materialwissenschaft zur Entwicklung neuer Materialien mit einzigartigen Eigenschaften untersucht, die in verschiedenen industriellen Anwendungen eingesetzt werden können .
Chemische Synthese
Als vielseitiger chemischer Baustein wird this compound bei der Synthese einer breiten Palette von Chemikalien verwendet. Seine Reaktivität ermöglicht die Bildung komplexer Moleküle, die sowohl in der Forschung als auch in der Industrie unerlässlich sind .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors and enzymes .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
It’s plausible that the compound could influence various biochemical pathways based on its interaction with different targets .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Based on its potential interactions with various targets, it could have diverse effects on cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(3,4-dihydro-2H-pyrrol-5-yl)glycine .
Biochemische Analyse
Biochemical Properties
The biochemical properties of N-(3,4-dihydro-2H-pyrrol-5-yl)glycine are not fully understood yet. It is known that this compound can participate in various biochemical reactions. It may interact with several enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
It is believed that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
The metabolic pathways involving N-(3,4-dihydro-2H-pyrrol-5-yl)glycine are not well-defined. It is likely that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-2H-pyrrol-5-ylamino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c9-6(10)4-8-5-2-1-3-7-5/h1-4H2,(H,7,8)(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVKQUSRKNOGRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150469 |
Source


|
| Record name | Glycine, N-2-pyrrolidinylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113561-30-1 |
Source


|
| Record name | Glycine, N-2-pyrrolidinylidene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113561301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-2-pyrrolidinylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione](/img/structure/B173505.png)









